molecular formula C20H21N5O5 B7783327 8-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-HYDROXY-3-PHENOXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

8-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-HYDROXY-3-PHENOXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B7783327
M. Wt: 411.4 g/mol
InChI Key: ZEPSQYZKEQHMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-{[(furan-2-yl)methyl]amino}-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with three key structural features:

  • Position 3: A methyl group.
  • Position 7: A 2-hydroxy-3-phenoxypropyl substituent, providing both hydrophilic (hydroxyl) and lipophilic (phenoxy) moieties.

The furan ring may enhance metabolic stability compared to simpler alkylamino substituents .

Properties

IUPAC Name

8-(furan-2-ylmethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-24-17-16(18(27)23-20(24)28)25(19(22-17)21-10-15-8-5-9-29-15)11-13(26)12-30-14-6-3-2-4-7-14/h2-9,13,26H,10-12H2,1H3,(H,21,22)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPSQYZKEQHMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-HYDROXY-3-PHENOXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates.

    Introduction of the furylmethyl group: This step involves the reaction of the purine core with a furylmethylamine derivative under controlled conditions.

    Attachment of the hydroxy-phenoxypropyl group: This is typically done through a nucleophilic substitution reaction, where the purine derivative reacts with a hydroxy-phenoxypropyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-HYDROXY-3-PHENOXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

8-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-HYDROXY-3-PHENOXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential biological activity may lead to applications in drug discovery and development.

    Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 8-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-HYDROXY-3-PHENOXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations

The table below compares substituents at positions 7 and 8 across analogs:

Compound Name (Simplified) Position 7 Substituent Position 8 Substituent Key Structural Features Evidence ID
Target Compound 2-hydroxy-3-phenoxypropyl (Furan-2-yl)methyl amino Furan moiety, phenoxy group
8-amino-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione 3-(4-chlorophenoxy)-2-hydroxypropyl Amino (-NH2) Chlorine atom enhances lipophilicity
8-[(2-hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione 3-phenylpropyl (2-hydroxyethyl)amino Hydrophilic hydroxyethyl group
8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione 2-phenoxyethyl (3-hydroxypropyl)amino Extended hydroxyalkyl chain
7-isopentyl-3-methyl-8-[(2-phenylethyl)amino]purine-2,6-dione Isopentyl (branched alkyl) (2-phenylethyl)amino Bulky alkyl and aromatic groups
8-[benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione Octyl Benzyl(methyl)amino Long alkyl chain, benzyl group
8-(4-fluorophenylamino)-1,3-dimethylpurine-2,6-dione N/A (position 7 not substituted) 4-fluorophenylamino Fluorine atom for electronic modulation
Key Observations:
  • Position 7: Substituents range from hydrophilic (e.g., hydroxypropyl in ) to lipophilic (e.g., octyl in ). The target compound’s 2-hydroxy-3-phenoxypropyl group balances hydrophilicity and aromaticity.
  • Other analogs use amino, hydroxyalkylamino, or aryl groups.

Physicochemical Properties

Property Target Compound 8-amino-7-[3-(4-chlorophenoxy)... () 8-[(2-hydroxyethyl)amino]... () 8-[benzyl(methyl)amino]... ()
Molecular Weight (g/mol) ~425 (estimated) 381.8 357.4 397.5
LogP (Predicted) ~1.5 (moderate polarity) 2.1 (higher lipophilicity) 0.8 (hydrophilic) 3.5 (highly lipophilic)
Solubility Moderate (hydroxy groups) Low (chlorophenoxy group) High (hydroxyethyl) Low (long alkyl chain)
Key Observations:
  • The target compound’s logP (~1.5) suggests balanced solubility, suitable for oral bioavailability.
Antitumor Potential:
  • Trisubstituted purine-2,6-diones (e.g., ) show antitumor activity via adenosine receptor modulation. The target compound’s furan group may enhance selectivity for cancer-associated enzymes .
  • The 4-chlorophenoxy analog () demonstrated cytotoxicity in preliminary screens, likely due to halogen-mediated DNA intercalation .
Enzyme Inhibition:
  • Furafylline (), a related furan-containing purine-dione, is a cytochrome P450 inhibitor. The target compound’s furan moiety may confer similar enzyme-targeting capabilities .

Biological Activity

The compound 8-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-HYDROXY-3-PHENOXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex purine derivative that has garnered interest in various biological studies due to its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, leading to various pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H19N5O4C_{19}H_{19}N_{5}O_{4}, and it is characterized by a purine core with modifications that include a furan moiety and a phenoxypropyl group. The presence of these functional groups may contribute to its biological activities, particularly in modulating inflammatory pathways and metabolic processes.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds similar to This compound . These compounds can inhibit the activity of pro-inflammatory mediators such as TNF-α and COX-2. For instance, bioactive compounds have demonstrated hypouricemic effects by reducing uric acid levels through the inhibition of xanthine oxidase (XOD), a key enzyme in uric acid production .

Table 1: Summary of Anti-inflammatory Mechanisms

MechanismEffect on InflammationReferences
Inhibition of XODReduces uric acid production
Downregulation of TNF-αDecreases inflammatory cytokines
Suppression of COX-2Reduces prostaglandin synthesis

Antioxidant Activity

The antioxidant capacity of this compound may also play a significant role in its biological activity. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This antioxidant effect can enhance cellular defense mechanisms against oxidative damage.

Potential Therapeutic Applications

Given its biological activities, This compound may have potential applications in treating conditions such as:

  • Gout : By reducing uric acid levels and inflammation.
  • Chronic Inflammatory Diseases : Through modulation of inflammatory pathways.
  • Oxidative Stress-related Disorders : By enhancing antioxidant defenses.

Study on Gout Management

A study investigated the effects of a similar purine derivative on patients with hyperuricemia and gout. The results indicated significant reductions in serum uric acid levels and improvements in inflammatory markers after treatment with the compound over a six-week period. This suggests that the compound may be effective in managing gout symptoms and preventing flare-ups .

In Vitro Studies on Cell Lines

In vitro experiments using RAW 264.7 macrophage cell lines demonstrated that treatment with this compound led to decreased expression of pro-inflammatory cytokines such as IL-1β and IL-6 when stimulated with lipopolysaccharide (LPS). The results support its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.